(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol
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Overview
Description
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol is a complex organic compound that features a unique structure combining an indene moiety with an aminophenyl and phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then reacted with 4-bromobenzyl alcohol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Substitution reagents: SOCl2, PBr3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)amine: Shares the indene moiety but lacks the phenylmethanol group.
(4-Aminophenyl)(phenyl)methanol: Contains the aminophenyl and phenylmethanol groups but lacks the indene structure.
(4-Hydroxyphenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H21NO |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C22H21NO/c24-22(17-5-2-1-3-6-17)18-10-12-20(13-11-18)23-21-14-9-16-7-4-8-19(16)15-21/h1-3,5-6,9-15,22-24H,4,7-8H2 |
InChI Key |
NOPHXCDIMMFVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=CC=C(C=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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